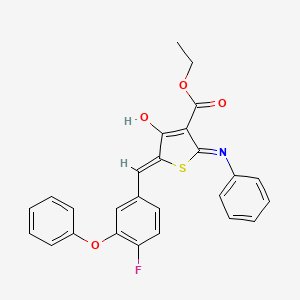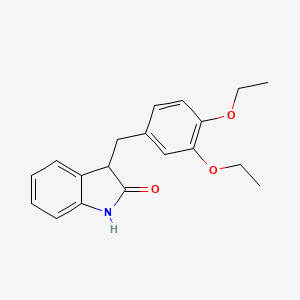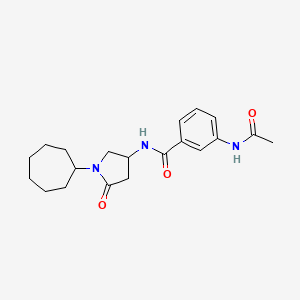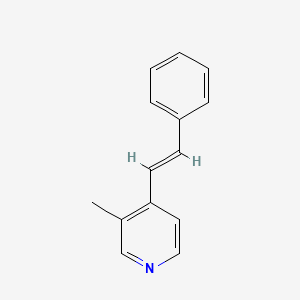![molecular formula C21H21NO3 B6068952 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6068952.png)
2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione, also known as BMMD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione is not fully understood. However, it has been reported that 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione may act as an inhibitor of enzymes or proteins involved in various biological processes. 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can improve cognitive function. 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione has also been reported to inhibit the activity of tyrosinase, which is involved in melanin biosynthesis. Inhibition of tyrosinase can lead to a reduction in skin pigmentation.
Biochemical and Physiological Effects:
2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione has been reported to exhibit various biochemical and physiological effects. 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione has also been reported to exhibit antibacterial and antifungal activities. In addition, 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione has been shown to inhibit the activity of enzymes involved in various biological processes, including acetylcholinesterase, tyrosinase, and β-glucuronidase.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione has several advantages for use in lab experiments. 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione is a stable compound that can be easily synthesized and purified. 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione is also relatively inexpensive compared to other compounds used in scientific research. However, 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione has some limitations for use in lab experiments. 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione has low solubility in water, which can limit its use in aqueous solutions. In addition, 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione has not been extensively studied for its toxicity and safety, which can limit its use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione. One potential direction is to investigate the potential of 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione as a therapeutic agent for cancer treatment. Further studies can also be conducted to investigate the mechanism of action of 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione and its potential as an inhibitor of enzymes involved in various biological processes. In addition, studies can be conducted to investigate the toxicity and safety of 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione for use in in vivo experiments.
Synthesemethoden
2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione can be synthesized through a reaction between 4-methoxybenzaldehyde and cyclohexane-1,3-dione in the presence of benzylamine. The reaction involves a condensation reaction and yields a yellow crystalline solid. The purity of 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione can be improved through recrystallization using an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione has been reported to exhibit antitumor, antibacterial, and antifungal activities. 2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione has also been investigated for its potential to inhibit the activity of enzymes such as acetylcholinesterase, tyrosinase, and β-glucuronidase.
Eigenschaften
IUPAC Name |
2-(benzyliminomethyl)-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-25-18-9-7-16(8-10-18)17-11-20(23)19(21(24)12-17)14-22-13-15-5-3-2-4-6-15/h2-10,14,17,23H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENKGELGBHLNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6068875.png)
![3-methyl-N-({[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B6068893.png)
![2-[2-(3-bromo-4-hydroxy-5-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B6068900.png)

![(1S*,4S*)-2-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6068916.png)
![3-methyl-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B6068921.png)
![N-mesityl-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6068927.png)


![5-(1-{[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6068946.png)
![6-methyl-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide](/img/structure/B6068949.png)

![4-(4-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B6068956.png)
![N-[1-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-fluorobenzamide](/img/structure/B6068968.png)